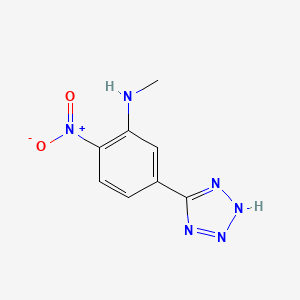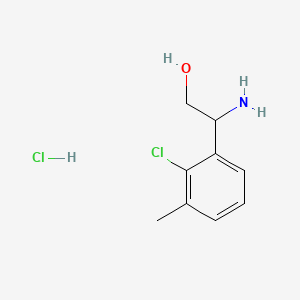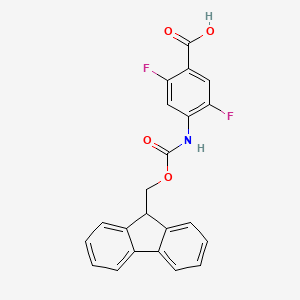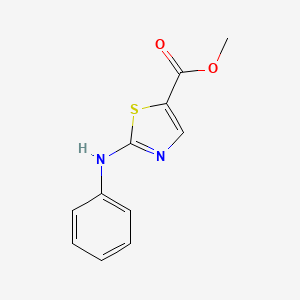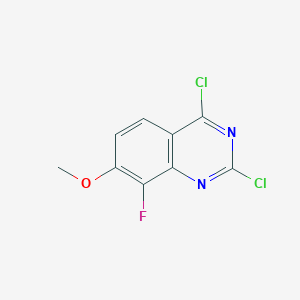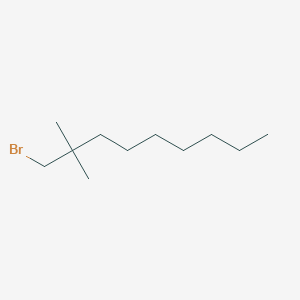
1-Bromo-2,2-dimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-dimethylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, which also has two methyl groups attached to the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylnonane can be synthesized through the bromination of 2,2-dimethylnonane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the nonane chain, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-dimethylnonane primarily undergoes nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reactions can be carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote the elimination of hydrogen bromide (HBr), leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically the corresponding alcohols, nitriles, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2-dimethyloct-1-ene.
Scientific Research Applications
1-Bromo-2,2-dimethylnonane is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: It can be used to study the effects of alkyl halides on biological systems, particularly in understanding their interactions with enzymes and other proteins.
Medicine: Research into its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2,2-dimethylnonane exerts its effects is primarily through nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane:
1-Bromo-2,2-dimethylbutane: Another similar compound with a slightly longer carbon chain than neopentyl bromide.
1-Bromo-2,2-dimethylhexane: This compound has a longer carbon chain compared to 1-Bromo-2,2-dimethylpropane and 1-Bromo-2,2-dimethylbutane.
Uniqueness: 1-Bromo-2,2-dimethylnonane is unique due to its longer carbon chain, which can influence its reactivity and physical properties. The presence of two methyl groups at the second carbon also adds steric hindrance, affecting the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C11H23Br |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylnonane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-9-11(2,3)10-12/h4-10H2,1-3H3 |
InChI Key |
SEEUQMSXVQPBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)



![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
